Product packaging for Isosinensetin(Cat. No.:CAS No. 17290-70-9)

Isosinensetin

Cat. No.: B177560
CAS No.: 17290-70-9
M. Wt: 372.4 g/mol
InChI Key: UYCWETIUOAGWIL-UHFFFAOYSA-N
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Description

Isosinensetin is a polymethoxyflavone (PMF) found predominantly in citrus peels, particularly in mandarins (e.g., Citrus reticulata 'Ortanique') and the plant Bupleurum falcatum L. It is recognized in research for its multi-targeted biological activities and potential in metabolic and inflammatory disease research. Key research areas include metabolic disease, inflammation, and bone health. In metabolic research, this compound has been shown to stimulate the secretion of Glucagon-like Peptide-1 (GLP-1) by activating the bitter taste receptor hTAS2R50 and the associated Gβγ-mediated signaling pathway. This cascade involves phospholipase Cβ2 (PLCβ2), leading to an increase in intracellular Ca²⁺ concentration and subsequent upregulation of proglucagon mRNA, indicating a potential mechanism for managing type 2 diabetes . In models of respiratory inflammation, this compound alleviated injury in human bronchial epithelial cells induced by fine particulate matter (PM2.5). It significantly reduced the release of pro-inflammatory cytokines and inhibited reactive oxygen species (ROS) production, with mechanistic studies pointing to suppression of the ROS-Nrf2/NF-κB signaling pathway . Furthermore, research in models of postmenopausal osteoporosis suggests this compound suppresses osteoclast formation and bone resorption by targeting ROS-mediated NF-κB and MAPK signaling pathways, highlighting its potential for investigating bone metabolic disorders . As a high-purity standard, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O7 B177560 Isosinensetin CAS No. 17290-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(24-3)10-17(25-4)19(26-5)20(18)27-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWETIUOAGWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348199
Record name Isosinensetin
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isosinensetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17290-70-9
Record name Isosinensetin
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Record name Isosinensetin
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Record name Isosinensetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOSINENSETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z99S38LE
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Record name Isosinensetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 207 °C
Record name Isosinensetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Supercritical Carbon Dioxide (SC-CO₂) Extraction

Supercritical CO₂ extraction, enhanced with ethanol as a co-solvent, effectively isolates isosinensetin from Orthosiphon stamineus leaves. The process leverages the tunable solvent properties of SC-CO₂, where temperature and pressure adjustments modulate solubility.

Optimization of Mechanical and Chemical Parameters

A central composite design study identified optimal conditions:

  • Pressure : 10 MPa

  • Temperature : 80°C

  • Co-solvent ratio : 5% ethanol (v/v)

  • Particle size : 400 µm

  • Extraction time : 4 hours

Under these conditions, this compound yields reached 392.9 mg/kg of dry leaves, outperforming conventional solvent extraction by 27%. Elevated temperatures increased solute vapor pressure, enhancing diffusion rates, while higher pressures initially improved solvent density before plateauing due to solute–matrix interactions.

Comparative Performance Against Conventional Methods

Table 1 contrasts SC-CO₂ extraction with ethanol-assisted Soxhlet extraction:

ParameterSC-CO₂ ExtractionSoxhlet Extraction
Yield (mg/kg)392.9310.2
Time (hours)412
Solvent Consumption5% ethanol100% ethanol
Purity (%)95.388.7

SC-CO₂ reduced solvent use by 95% and halved extraction time while improving purity.

Solvent Extraction from Bupleurum falcatum

This compound is also isolated from Bupleurum falcatum using methanol–water (70:30 v/v) mixtures, followed by chromatographic purification. Though less efficient than SC-CO₂, this method achieves 85% purity with a yield of 1.2 g/kg dried roots. Key limitations include prolonged processing (24–48 hours) and higher solvent waste.

Chemical Synthesis Routes

Ullmann-Type Coupling for Intermediate Synthesis

A 2025 study demonstrated a scalable synthesis of this compound via a CuCl-catalyzed Ullmann coupling reaction. The critical intermediate, 2′-hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone, was synthesized in three steps:

  • Methylation : Protocatechuic acid → 3,4,5-trimethoxybenzoic acid (H₂SO₄/MeOH, 90% yield).

  • Friedel–Crafts Acylation : Introduction of acetyl group (AlCl₃, acetic anhydride, 78% yield).

  • Selective Demethylation : BF₃·Et₂O-mediated demethylation at the 2′-position (82% yield).

The final intermediate achieved 89% purity, serving as a precursor for multiple polymethoxyflavones.

Flavonoid Cyclization and Functionalization

The intermediate undergoes cyclization with 2-hydroxy-4,6-dimethoxyacetophenone in the presence of NaOH/EtOH, forming the flavanone backbone. Subsequent methylation using dimethyl sulfate (DMS) and K₂CO₃ introduces methoxy groups at positions 5, 6, 7, and 4', yielding this compound with 76% overall yield.

Table 2 summarizes synthetic yields across steps:

StepReagentsYield (%)Purity (%)
MethylationH₂SO₄/MeOH9092
Friedel–CraftsAlCl₃, Ac₂O7888
DemethylationBF₃·Et₂O8285
CyclizationNaOH/EtOH9190
Methylation (final)DMS, K₂CO₃9489

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 330 nm) is standard for quantifying this compound. A C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieve baseline separation in 20 minutes. Calibration curves exhibit linearity (R² = 0.9996) across 0.02–0.64 mg/mL.

Mass Spectrometry Confirmation

DART-MS (Direct Analysis in Real Time) identifies this compound via [M+H]⁺ ions at m/z 373.1, with fragmentation patterns confirming methoxy group positions .

Chemical Reactions Analysis

Isosinensetin undergoes various chemical reactions, including oxidation and reduction. It can interact with reagents such as hydrogen peroxide and sodium borohydride under specific conditions to form different products. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Diabetes Management

Research indicates that isosinensetin can significantly enhance GLP-1 secretion, which may improve glycemic control in diabetic patients. In vitro studies have demonstrated that ISS treatment leads to upregulation of proglucagon mRNA and increased GLP-1 secretion from NCI-H716 cells. These findings suggest that ISS could be developed as a novel therapeutic agent for type 2 diabetes mellitus .

Osteoporosis Prevention

This compound shows promise in preventing estrogen deficiency-induced osteoporosis. Studies have demonstrated that ISS inhibits osteoclastogenesis by reducing RANKL-induced ROS levels and promoting the expression of antioxidant enzymes. In vivo experiments using ovariectomized mice revealed that ISS treatment led to reduced bone loss, highlighting its potential as a preventative and therapeutic option for osteoporosis .

Respiratory Health

In the context of respiratory health, this compound has been shown to protect human bronchial epithelial cells from injury induced by particulate matter (PM2.5). It alleviates cell injury through the ROS-Nrf2/NF-κB signaling pathway, reducing inflammatory cytokine levels and enhancing cell viability . This suggests that ISS may have applications in managing respiratory diseases exacerbated by environmental pollutants.

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Application Area Mechanism Key Findings Study Reference
Diabetes ManagementActivation of hTAS2R50 and GLP-1 secretionIncreased intracellular Ca²⁺; enhanced GLP-1 secretion
Osteoporosis PreventionAntioxidant effects; inhibition of osteoclastogenesisReduced bone loss in OVX mice; inhibited RANKL-induced ROS
Respiratory HealthProtection against PM2.5-induced injuryIncreased cell viability; reduced pro-inflammatory cytokines

Mechanism of Action

Isosinensetin is similar to other polymethoxylated flavones such as sinensetin and rosmarinic acid. These compounds share similar structural features and biological activities. this compound is unique in its specific inhibitory effects on PTP1B and its ability to activate hTAS2R50 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Solubility

PMFs differ in methoxy group positions, significantly impacting their physicochemical and biological properties.

Compound Methoxy Substitution Pattern Molecular Formula Solubility in SC-CO₂ + Ethanol (mg/L) Intermolecular Distance (Å)
Isosinensetin 5,7,8,3′,4′-pentamethoxyflavone C₂₀H₂₀O₇ 2.323 (10 MPa, 80°C) 2.395
Sinensetin 5,6,7,3′,4′-pentamethoxyflavone C₂₀H₂₀O₇ 3.945 (10 MPa, 80°C) 2.454
Nobiletin 5,6,7,8,3′,4′-hexamethoxyflavone C₂₁H₂₂O₈ Not reported Not reported
Tangeretin 5,6,7,8,4′-pentamethoxyflavone C₂₀H₂₀O₇ Not reported Not reported
  • Key Insight : Sinensetin’s higher solubility in SC-CO₂ is attributed to weaker solute-solute interactions (longer intermolecular distance = 2.454 Å vs. ISS = 2.395 Å), facilitating extraction efficiency . ISS’s compact structure may enhance receptor binding specificity .

Receptor Activation and Signaling Pathways

hTAS2R50 Activation:
  • ISS : Potently activates hTAS2R50, increasing intracellular Ca²⁺ and stimulating GLP-1 secretion in enteroendocrine L-cells. Silencing hTAS2R50 or PLC inhibitors (U73122) abolishes this effect .
  • Sinensetin: Limited evidence for hTAS2R50 activation; primarily studied for anti-inflammatory effects .
PTP1B Inhibition:
  • ISS: Noncompetitive inhibition (Ki = 0.92 ± 0.06 µM) via allosteric modulation, a rare trait among PMFs .
  • Nobiletin: Inhibits PTP1B but with lower potency (IC₅₀ > 10 µM) .
Diabetes Management:
  • ISS : Dual action (GLP-1 secretion + PTP1B inhibition) positions it as a multi-target therapeutic candidate .
Lipid Metabolism and Drug Interactions:
  • Tangeretin : Modulates CYP enzymes but lacks P-gp inhibition .

Synergistic Effects in Formulations

  • Multi-Component Formulations: ISS synergizes with compounds like nobiletin and formononetin in traditional Chinese medicine (e.g., Sinisan formula) to target depression and metabolic disorders via multi-pathway regulation .

Biological Activity

Isosinensetin (ISS) is a flavonoid compound derived from various plants, particularly Bupleurum falcatum, and has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polymethoxyflavone, characterized by multiple methoxy groups on its flavone backbone. Its chemical structure contributes to its solubility and bioactivity, making it a subject of interest in pharmacological research.

1. Stimulation of GLP-1 Secretion

Recent studies have highlighted the role of this compound in stimulating the secretion of Glucagon-like Peptide-1 (GLP-1), a hormone involved in glucose metabolism. Research indicates that ISS activates the hTAS2R50 receptor, triggering a phospholipase C (PLC) pathway that leads to increased intracellular calcium levels and enhanced GLP-1 secretion from enteroendocrine cells (NCI-H716) .

Key Findings:

  • Calcium Mobilization: ISS treatment resulted in a dose-dependent increase in intracellular calcium concentrations, essential for GLP-1 release.
  • Gene Expression: Real-time PCR analysis demonstrated that ISS significantly upregulated proglucagon mRNA levels, correlating with increased GLP-1 secretion .

2. Anti-inflammatory and Antioxidant Effects

This compound exhibits notable anti-inflammatory and antioxidant properties. In studies involving human bronchial epithelial cells (16-HBE), ISS was shown to alleviate cellular injury caused by particulate matter (PM 2.5) by reducing reactive oxygen species (ROS) levels and downregulating pro-inflammatory cytokines .

Mechanisms:

  • Nrf2/NF-кB Pathway: ISS modulates the expression of key proteins involved in oxidative stress response, including Nrf2 and NF-кB, thereby enhancing cell survival under stress conditions .

1. Diabetes Management

The ability of this compound to stimulate GLP-1 secretion positions it as a potential therapeutic agent for managing type 2 diabetes mellitus (T2DM). By enhancing GLP-1 levels, ISS may improve insulin sensitivity and glycemic control.

2. Cancer Research

This compound has been investigated for its anticancer properties. Studies have reported its efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study Overview:

  • Cell Line Studies: In vitro assays demonstrated that ISS exhibited significant anti-proliferative effects on human cancer cell lines, including HeLa and HT-29, with IC50 values indicating potent activity .

Data Summary

Biological ActivityMechanismReference
GLP-1 SecretionActivation of hTAS2R50 via PLC pathway
Anti-inflammatoryModulation of Nrf2/NF-кB signaling
Anticancer EffectsInduction of apoptosis in cancer cells

Q & A

Q. What methodologies are commonly employed to identify and characterize Isosinensetin in plant extracts?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) for preliminary screening, followed by nuclear magnetic resonance (NMR) spectroscopy (1D/2D) for structural elucidation. High-performance liquid chromatography (HPLC) is used for quantification and purity assessment. For example, GC-MS detected this compound in Derris robusta with a high peak area , while NMR confirmed its polymethoxylated flavone structure in Trifoliate orange .

Table 1: Analytical Techniques for this compound Characterization

MethodApplicationKey ParametersReference
GC-MSIdentification in plant matricesRetention time, mass fragmentation
NMRStructural confirmationChemical shifts, J-coupling
HPLCQuantification and purity analysisUV absorbance, retention time

Q. What experimental approaches are utilized to assess the bioavailability and drug-likeness of this compound?

In silico tools like SwissADME and Lipinski’s Rule of Five are applied to predict pharmacokinetic properties. This compound exhibits favorable drug-likeness, with no Lipinski violations, unlike Remdesivir . Bioavailability is further validated through molecular dynamics simulations to assess binding stability with target proteins (e.g., PTP1B) .

Advanced Research Questions

Q. How do researchers design kinetic experiments to evaluate this compound's inhibitory effects on enzymes like PTP1B?

Enzyme inhibition kinetics involve varying substrate concentrations and measuring reaction rates via spectrophotometry. This compound’s non-competitive inhibition of PTP1B is determined using Lineweaver-Burk plots, yielding an IC50 of 2.61 ± 0.14 µM and a Ki of 0.92 ± 0.06 µM .

Table 2: Kinetic Parameters for PTP1B Inhibition

ParameterValueSignificanceReference
IC502.61 ± 0.14 µMConcentration for 50% enzyme inhibition
Ki0.92 ± 0.06 µMInhibition constant (non-competitive)

Q. What strategies are recommended to resolve contradictions in reported bioactivity data of this compound across experimental models?

Discrepancies in bioactivity (e.g., antiviral vs. antidiabetic efficacy) are addressed by:

  • Standardizing assay conditions (e.g., cell lines, incubation time).
  • Validating purity through HPLC .
  • Cross-referencing in silico predictions with in vitro results .

Q. How can molecular dynamics simulations be optimized to study this compound's binding stability with target proteins?

Simulations use AMBER or CHARMM force fields with a 100 ns timeframe to evaluate root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). For PTP1B, simulations confirmed stable binding at the allosteric site (-7.1 kcal/mol affinity), aligning with kinetic data .

Q. What considerations guide the selection of solvent systems for isolating this compound from complex plant matrices?

Ethanol (70–80%) is optimal for extracting polar flavonoids like this compound due to its ability to penetrate plant cell walls while preserving compound integrity. Post-extraction, column chromatography with silica gel and ethyl acetate/n-hexane gradients enhances purity .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across orthogonal methods (e.g., in vitro assays vs. molecular docking) to validate findings .
  • Experimental Reproducibility : Detailed protocols for extraction and characterization must be included in supplementary materials to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isosinensetin
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